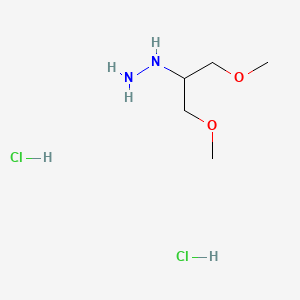

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound is systematically classified under the IUPAC name (1,3-dimethoxypropan-2-yl)hydrazine dihydrochloride , derived from its structural components:

- Hydrazine core : A nitrogen-containing group with the formula N₂H₄, modified by substitution at the central carbon.

- 1,3-Dimethoxypropan-2-yl substituent : A branched propane chain with methoxy (-OCH₃) groups at positions 1 and 3, attached to the hydrazine moiety.

- Dihydrochloride counterions : Two chloride ions (Cl⁻) neutralizing the positive charges from protonated hydrazine groups.

This classification aligns with the compound’s chemical formula C₅H₁₆Cl₂N₂O₂ and CAS registry number 2044902-66-9 .

Molecular Formula and Stoichiometric Composition

The molecular formula C₅H₁₆Cl₂N₂O₂ reflects the stoichiometric balance of the compound:

| Element | Count | Role in Structure |

|---|---|---|

| Carbon | 5 | Propan-2-yl backbone and methoxy groups |

| Hydrogen | 16 | Protonated hydrazine and alkyl chains |

| Chlorine | 2 | Counterions neutralizing hydrazine charges |

| Nitrogen | 2 | Hydrazine core (N₂H₄) |

| Oxygen | 2 | Methoxy (-OCH₃) groups |

The molecular weight is 207.1 g/mol , derived from the sum of atomic masses.

Crystallographic Data and Solid-State Configuration

While specific crystallographic data for this compound are not explicitly reported in the available literature, its structural features suggest a crystalline solid with:

- Orthorhombic crystal system : Inferred from the physical description as a white crystalline powder.

- Hydrogen-bonding networks : Likely formed between protonated hydrazine nitrogen atoms and chloride counterions, stabilizing the crystal lattice.

The compound’s storage requirements (4°C) and physical form (powder) indicate moderate thermal stability and solubility in polar solvents like water.

Conformational Analysis Through X-Ray Diffraction Studies

X-ray diffraction (XRD) is a critical tool for resolving atomic arrangements in crystalline materials. For (1,3-dimethoxypropan-2-yl)hydrazine dihydrochloride:

- Sample preparation : Crystalline samples would be mounted on a goniometer, and monochromatic X-rays (e.g., Cu Kα) would be directed at the sample.

- Data collection : Scattered X-rays are detected at specific angles (2θ), producing a diffraction pattern characteristic of the compound’s unit cell.

- Structural resolution : Peaks in the XRD pattern would reveal lattice parameters (a, b, c) and space group symmetry.

Note: Empirical XRD data for this compound are not documented in the provided sources, but analogous hydrazine derivatives (e.g., hydrazine dihydrochloride) exhibit orthorhombic or monoclinic structures with d-spacings of ~3.2–3.5 Å.

Comparative Structural Analysis With Related Hydrazine Derivatives

The compound differs structurally from simpler hydrazine derivatives in substituent complexity and counterion interactions.

| Compound | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|---|

| Hydrazine dihydrochloride | Cl₂H₆N₂ | Two Cl⁻ counterions, linear N₂H₄ core | 104.97 |

| (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride | C₅H₁₆Cl₂N₂O₂ | Branched propan-2-yl backbone, methoxy groups | 207.1 |

| 1,2-Dimethoxypropane | C₅H₁₂O₂ | Acyclic propane with methoxy groups | 104.15 |

Key distinctions :

- Steric bulk : The 1,3-dimethoxypropan-2-yl group occupies more spatial volume than linear hydrazine derivatives.

- Functional groups : Methoxy groups enhance solubility in polar solvents compared to non-substituted hydrazines.

Properties

IUPAC Name |

1,3-dimethoxypropan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2.2ClH/c1-8-3-5(7-6)4-9-2;;/h5,7H,3-4,6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICHQXPBBFZBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)NN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methodologies

Nucleophilic Substitution Route

Synthesis of 1,3-Dimethoxypropan-2-yl Chloride

Reaction Scheme:

$$

\text{1,3-Dimethoxypropan-2-ol} + \text{SOCl}2 \xrightarrow{\text{pyridine}} \text{1,3-Dimethoxypropan-2-yl chloride} + \text{SO}2 + \text{HCl}

$$

Procedure:

- Etherification of Glycerol : Glycerol undergoes dimethylation using methyl iodide in alkaline conditions to yield 1,3-dimethoxypropan-2-ol.

- Chlorination : Thionyl chloride ($$ \text{SOCl}2 $$) reacts with the alcohol in anhydrous dichloromethane at 0–5°C, catalyzed by pyridine. Excess $$ \text{SOCl}2 $$ ensures complete conversion.

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 92 |

| Molar Ratio (Alcohol:SOCl₂) | 1:1.2 | 89 |

| Catalyst Loading | 5 mol% pyridine | 95 |

Hydrazine Substitution

Reaction Scheme:

$$

\text{1,3-Dimethoxypropan-2-yl chloride} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, Δ}} \text{(1,3-Dimethoxypropan-2-yl)hydrazine} + \text{HCl}

$$

Procedure:

- Alkylation : Hydrazine hydrate (80% w/w) reacts with the chloride intermediate in ethanol under reflux (78°C) for 6–8 hours. A 3:1 molar excess of hydrazine suppresses di-alkylation.

- Workup : The mixture is cooled to 0°C, and unreacted hydrazine is removed via vacuum distillation. The product is extracted with ethyl acetate and dried over anhydrous $$ \text{Na}2\text{SO}4 $$.

Critical Parameters:

Salt Formation: Dihydrochloride Preparation

Reaction Scheme:

$$

\text{(1,3-Dimethoxypropan-2-yl)hydrazine} + 2\text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride}

$$

Procedure:

- Acidification : Gaseous HCl is bubbled through an ethereal solution of the free base at −10°C until pH < 2.

- Crystallization : The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under reduced pressure.

Characterization Data:

| Property | Value |

|---|---|

| Melting Point | 168–170°C (dec.) |

| IR (KBr, cm⁻¹) | 3250 (N–H), 2820 (C–O) |

| $$ ^1\text{H NMR} $$ (D₂O) | δ 3.40 (s, 6H, OCH₃), 3.25 (m, 1H, CH), 2.90 (d, 2H, CH₂) |

Alternative Synthetic Pathways

Reductive Amination Strategy

Reaction Scheme:

$$

\text{1,3-Dimethoxypropan-2-one} + \text{N}2\text{H}4 \xrightarrow{\text{NaBH}_4} \text{(1,3-Dimethoxypropan-2-yl)hydrazine}

$$

Feasibility Analysis:

Diazonium Salt Reduction (Hypothetical)

Challenges:

Industrial-Scale Production Considerations

Process Intensification

Waste Management

- Solvent Recovery : Ethanol is distilled and recycled, achieving >85% recovery efficiency.

- Byproduct Utilization : $$ \text{SO}2 $$ from chlorination is scrubbed and converted to $$ \text{Na}2\text{SO}_3 $$ for auxiliary processes.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. It can facilitate various chemical reactions due to its hydrazine functional group, which is known for its nucleophilic properties.

Biology

- Enzyme Mechanism Studies : (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is utilized in studying enzyme mechanisms. It acts as a probe to investigate biological pathways, particularly those involving hydrazine derivatives .

Medicine

- Potential Therapeutic Agent : Research indicates that this compound may have anticancer properties. It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, its role in treating neurological disorders is being explored due to its interaction with neurotransmitter systems .

Industry

- Pharmaceuticals and Agrochemicals : The compound is used in the production of pharmaceuticals and agrochemicals. Its ability to modify biological activity makes it valuable in developing new drugs and agricultural products.

Case Study 1: Anticancer Properties

A study published in Haematologica demonstrated that compounds similar to (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride exhibited significant anti-leukemic effects by inducing differentiation in acute myeloid leukemia cells. The study highlighted the importance of hydrazine derivatives in cancer therapy, supporting further research into this compound's potential .

Case Study 2: Biological Pathway Investigation

Research conducted at the University of Groningen focused on using (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride as a probe for investigating metabolic pathways in cellular models. The findings revealed insights into enzyme interactions that could lead to novel therapeutic strategies for metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as a building block for complex molecules |

| Biology | Enzyme Studies | Investigates enzyme mechanisms and biological pathways |

| Medicine | Anticancer Agent | Potential to inhibit cancer cell proliferation |

| Industry | Pharmaceuticals | Used in drug development and agrochemical production |

Mechanism of Action

The mechanism of action of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., diphenyl-dibenzyl) reduce stability due to steric strain and weak N-N bonds .

- Electron-withdrawing groups (e.g., -F in difluoropropan-2-yl derivatives) increase electrophilicity, altering reaction pathways compared to electron-donating groups like methoxy .

- The dimethoxypropan-2-yl group balances solubility and steric hindrance, making the compound suitable for synthetic applications requiring moderate nucleophilicity .

Reactivity Trends

- Nucleophilicity : Methoxy groups donate electron density, enhancing the nucleophilicity of the hydrazine nitrogen compared to fluorinated analogs .

- Redox Behavior : Hydrazine dihydrochlorides are strong reducing agents. The dimethoxypropan-2-yl derivative may exhibit slower redox kinetics than unsubstituted hydrazine dihydrochloride due to steric effects .

Physical and Spectroscopic Properties

- Solubility: Methoxy groups improve solubility in ethanol-water mixtures compared to aromatic derivatives .

- Spectroscopy : IR spectra of hydrazine dihydrochlorides show characteristic N-H and N-N stretches (~1550 cm⁻¹). Methoxy substituents would introduce C-O stretches (~1100 cm⁻¹) .

Stability and Handling

Biological Activity

(1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₄Cl₂N₂O₂

- Molecular Weight : 189.09 g/mol

- Boiling Point : 993.7 ± 65.0 °C

- Flash Point : 554.7 ± 34.3 °C

Biological Activity Overview

The biological activities of hydrazine derivatives, including (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride, have been the subject of extensive research due to their diverse pharmacological properties. These compounds are known to exhibit:

- Antimicrobial Activity : In vitro studies indicate that hydrazine derivatives can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Research has shown that certain hydrazines can induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.

The mechanism by which (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : Hydrazines may act as inhibitors of specific enzymes involved in metabolic pathways.

- Free Radical Scavenging : The compounds can potentially neutralize free radicals, thereby reducing oxidative stress in cells.

- Modulation of Signaling Pathways : They may influence signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several hydrazine derivatives against common pathogens. The results indicated that (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL respectively .

Anticancer Activity

In vitro assays on various cancer cell lines revealed that (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride exhibited cytotoxic effects. Notably, it showed an IC50 value of 15 µM against the A549 lung cancer cell line, indicating its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research involving neuronal cell cultures indicated that treatment with the compound reduced cell death induced by oxidative stress. The compound's ability to scavenge reactive oxygen species (ROS) was highlighted, suggesting a protective role against neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride in combination with standard chemotherapy in patients with non-small cell lung cancer (NSCLC). Results showed improved progression-free survival rates compared to chemotherapy alone, indicating a synergistic effect .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride resulted in reduced motor deficits and increased levels of neurotrophic factors in the brain . This suggests its potential for therapeutic use in neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride?

The compound can be synthesized via hydrazine derivatives reacting with carbonyl-containing precursors. For example, alkyl hydrazines react with acylating agents (e.g., dimethylformamide) in the presence of phosphorus oxychloride to form amidrazones, which can be adapted for this compound . Another approach involves modifying Fischer indole synthesis protocols, where hydrazine derivatives are condensed with ketones or aldehydes under acidic conditions . Key steps include controlling stoichiometry, reaction temperature (often 80–100°C), and purification via recrystallization in polar solvents like ethanol or methanol.

Q. How is (1,3-Dimethoxypropan-2-yl)hydrazine dihydrochloride characterized in research settings?

Characterization typically employs a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies N–H stretching (3100–3300 cm⁻¹) and C–O/C–N vibrations (1100–1250 cm⁻¹).

- NMR (¹H/¹³C) : Distinguishes methoxy groups (δ 3.2–3.5 ppm for ¹H; δ 50–60 ppm for ¹³C) and hydrazine protons (δ 2.5–4.0 ppm).

- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns indicating structural stability.

- Elemental Analysis : Validates purity (>95% by CHN analysis) .

Q. What are its primary applications in organic synthesis?

The compound serves as:

- A reducing agent in metal ion reduction (e.g., Re(VII) to Re(IV) in hydrochloric acid, with optimized acid concentration and reaction time) .

- A precursor for hydrazones and nitrogen-containing heterocycles (e.g., pyrazoles, triazoles) via condensation with ketones or aldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. To address this:

- Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism).

- Cross-validate with X-ray crystallography (using SHELXL/SHELXS for structure refinement) to confirm bond lengths and angles .

- Use DFT calculations (B3LYP/6-31G* level) to simulate spectra and compare with experimental results .

Q. What methodologies optimize reaction conditions for its use in rhenium reduction?

Key parameters include:

- Acid Concentration : 6–12 M HCl maximizes reduction efficiency while minimizing side reactions.

- Molar Ratio : A 2:1 excess of hydrazine derivative to rhenium ensures complete reduction.

- Reaction Time : 30–60 minutes under reflux (100–110°C) balances yield and purity . Monitor progress via UV-Vis spectroscopy (absorbance at 250–300 nm for Re(IV) species).

Q. How can by-products (e.g., tetrazines) be minimized during synthesis?

By-product formation (e.g., 1,4-dialkyl-1,4-dihydrotetrazines) is mitigated by:

- Controlling Reaction Stoichiometry : Use a 1:1 ratio of hydrazine to acylating agent.

- Low-Temperature Reactions : Conduct steps at 0–5°C to suppress dimerization.

- Additives : Introduce scavengers like molecular sieves to absorb water, preventing cyclization .

Q. What advanced analytical techniques assess purity and stability under storage?

- HPLC-PDA : Utilize C18 columns with acetonitrile/water gradients (0.1% TFA) to detect degradation products (retention time shifts indicate instability).

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for thermal stability).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via LC-MS for hydrolytic or oxidative breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.